4-Amino-6-(boc-amino)-2,2-dimethylchromane
Overview
Description
4-Amino-6-(boc-amino)-2,2-dimethylchromane is a compound that belongs to the class of chromanes, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a tert-butyloxycarbonyl (Boc) protected amino group, which is commonly used in organic synthesis to protect amines during chemical reactions.
Mechanism of Action
Target of Action
The tert-butyloxycarbonyl (boc) group is widely used in organic synthesis, particularly in peptide synthesis . The Boc group serves as a protective group for amines, preventing unwanted reactions during synthesis .
Mode of Action
The mode of action of 4-Amino-6-(tert-butyloxycarbonyl-amino)-2,2-dimethylchromane involves the use of the Boc group as a protective group during synthesis. The Boc group can be removed under acidic conditions, revealing the amine group for further reactions . This deprotection process is an essential step in the synthesis of complex organic molecules .
Biochemical Pathways
Compounds with boc-protected amino groups are often used in the synthesis of peptides . These peptides can then interact with various biochemical pathways, depending on their structure and function.
Pharmacokinetics
The properties of the boc group suggest that it could potentially improve the stability and solubility of the compound, which could influence its pharmacokinetic properties .
Result of Action
The result of the action of 4-Amino-6-(tert-butyloxycarbonyl-amino)-2,2-dimethylchromane is the synthesis of complex organic molecules, such as peptides . The Boc group protects the amine group during synthesis, preventing unwanted reactions. Once the synthesis is complete, the Boc group can be removed, allowing the amine group to participate in further reactions .
Action Environment
The action of 4-Amino-6-(tert-butyloxycarbonyl-amino)-2,2-dimethylchromane can be influenced by various environmental factors. For example, the removal of the Boc group requires acidic conditions . Additionally, the solubility of the compound can be affected by the solvent used, which can influence the efficiency of the synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(boc-amino)-2,2-dimethylchromane typically involves the protection of the amino group with a Boc group. This can be achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected intermediate is then subjected to further reactions to introduce the chromane moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(boc-amino)-2,2-dimethylchromane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Boc deprotection can be achieved using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction will produce
Properties
IUPAC Name |
tert-butyl N-(4-amino-2,2-dimethyl-3,4-dihydrochromen-6-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-10-6-7-13-11(8-10)12(17)9-16(4,5)20-13/h6-8,12H,9,17H2,1-5H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPDWGAJKLOGKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)NC(=O)OC(C)(C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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